molecular formula C17H15N3O B7557382 N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine

Cat. No.: B7557382
M. Wt: 277.32 g/mol
InChI Key: YJUADFAJQXLSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine is a complex organic compound that features both benzofuran and indazole moieties. Benzofuran is a bicyclic structure consisting of fused benzene and furan rings, while indazole is a bicyclic structure consisting of fused benzene and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11(17-9-12-4-2-3-5-16(12)21-17)19-14-6-7-15-13(8-14)10-18-20-15/h2-11,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUADFAJQXLSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Formation of Indazole Moiety: The indazole ring can be synthesized through the reaction of hydrazines with ortho-substituted nitrobenzenes, followed by reduction and cyclization.

    Coupling of Benzofuran and Indazole Moieties: The final step involves coupling the benzofuran and indazole moieties through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert nitro groups to amines or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, reduced aromatic rings

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide
  • 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid
  • 1-(1-benzofuran-2-yl)ethylidene-2-(2,4,6-trichlorophenyl)hydrazine

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine is unique due to its combination of benzofuran and indazole moieties, which confer distinct biological activities and chemical reactivity. This dual structure allows for versatile interactions with biological targets and diverse chemical transformations, making it a valuable compound in various fields of research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.